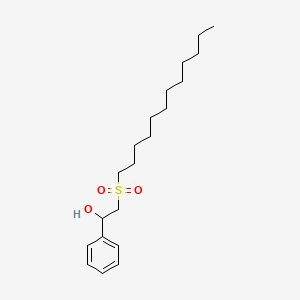
2-(dodecylsulfonyl)-1-phenylethanol
Overview
Description
2-(dodecylsulfonyl)-1-phenylethanol: is an organic compound characterized by the presence of a sulfonyl group attached to a long dodecyl chain and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dodecylsulfonyl)-1-phenylethanol typically involves the sulfonation of dodecylbenzene followed by the reaction with phenylethanol. The process can be summarized in the following steps:
Sulfonation of Dodecylbenzene: Dodecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming dodecylbenzenesulfonic acid.
Reaction with Phenylethanol: The dodecylbenzenesulfonic acid is then reacted with phenylethanol under basic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(dodecylsulfonyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(dodecylsulfonyl)-1-phenylacetone or 2-(dodecylsulfonyl)-1-phenylacetic acid.
Reduction: Formation of 2-(dodecylthio)-1-phenylethanol.
Substitution: Formation of various substituted phenylethanol derivatives.
Scientific Research Applications
2-(dodecylsulfonyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 2-(dodecylsulfonyl)-1-phenylethanol involves its interaction with biological membranes due to its amphiphilic structure. The dodecyl chain interacts with lipid bilayers, while the sulfonyl and phenylethanol groups can form hydrogen bonds and electrostatic interactions with membrane proteins and lipids. This can disrupt membrane integrity and function, leading to antimicrobial effects.
Comparison with Similar Compounds
2-(dodecylthio)-1-phenylethanol: Similar structure but with a thioether group instead of a sulfonyl group.
2-(dodecylsulfonyl)-1-phenylacetone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(dodecylsulfonyl)-1-phenylacetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 2-(dodecylsulfonyl)-1-phenylethanol is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic sulfonyl group, making it an effective surfactant with potential antimicrobial properties. Its structure allows for versatile chemical modifications, enabling its use in various applications across different fields.
Properties
IUPAC Name |
2-dodecylsulfonyl-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-14-17-24(22,23)18-20(21)19-15-12-11-13-16-19/h11-13,15-16,20-21H,2-10,14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHNJKJFQXEXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















